molecular formula C9H8N2 B1432894 6-vinyl-1H-indazole CAS No. 1426422-12-9

6-vinyl-1H-indazole

Cat. No.: B1432894
CAS No.: 1426422-12-9
M. Wt: 144.17 g/mol
InChI Key: WKBYYFRAAIRKQR-UHFFFAOYSA-N
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Description

6-vinyl-1H-indazole is a derivative of indazole . Indazole is a bicyclic compound, consisting of two rings: a benzene ring and a pyrazole ring . It is one of the most important classes of nitrogen-containing heterocyclic compounds . Indazole derivatives are key components in many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of 1H-indazoles has been explored in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The cyclization process in the synthesis of 1H-indazole is greatly affected by the hydrogen bond . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis Approaches: 1H-indazole, a core structure of 6-vinyl-1H-indazole, can be synthesized using a [3 + 2] annulation approach from arynes and hydrazones, accommodating aryl and vinyl groups. This method operates under mild conditions, highlighting its versatility in different chemical syntheses (Li, Wu, Zhao, Rogness, & Shi, 2012).
  • Polymerization Properties: Studies on the polymerization of 2-vinylindazol and other indazole derivatives have shown that 2-vinylindazol can be polymerized both radically and thermally. This research provides insights into the polymerization capabilities of vinylindazole compounds, which can be critical for material science applications (Von Heinrich Hopff & Perlstein, 1969).

Medicinal Chemistry

  • Anticancer Activity: The indazole structure, a key component of this compound, has been found in various biologically active compounds. For instance, 6-aminoindazole derivatives demonstrate significant anticancer activity in human colorectal cancer cell lines, suggesting a potential for this compound in developing novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Chemical Reactivity and Applications

  • Reactivity and Stability: The structure of this compound allows for various chemical reactions and modifications, making it a versatile compound in chemical synthesis. Research on the hydrohalogenation of vinylindazoles, including 1-vinyl- and 2-vinylindazoles, shows diverse reactivity patterns that are temperature-dependent. This demonstrates the compound's utility in synthetic chemistry (Es’kova et al., 1982).

Material Science

  • Improvement in Polymer Membranes: The 1H-1,2,3-triazole group, related to the 1H-indazole structure, has shown to enhance proton conduction in polymer electrolyte membranes. This suggests that derivatives like this compound could potentially be used to improve the properties of these membranes, contributing to advancements in material science (Zhou et al., 2005).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They are key components in many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Mechanism of Action

Target of Action

6-Vinyl-1H-indazole, also known as 6-Ethenyl-1H-indazole, is a compound that has been found to have a wide variety of medicinal applications . The primary targets of this compound are often enzymes or receptors that play crucial roles in various biological processes. For instance, indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological processes regulated by these targets. The exact nature of these interactions and the resulting changes can vary depending on the specific target and the biological context. The general principle involves the compound binding to its target, thereby modulating the target’s activity and influencing downstream biological processes .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on its specific targets. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, it may impact pathways related to cell growth, proliferation, and survival . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological processes they regulate. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it could potentially inhibit cell growth and proliferation, thereby exerting anti-cancer effects .

Biochemical Analysis

Biochemical Properties

6-vinyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tyrosine kinase enzymes, which are involved in the regulation of cell growth and differentiation . By binding to the active site of these enzymes, this compound can inhibit their activity, leading to a decrease in cell proliferation. Additionally, this compound has been shown to interact with various receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the balance between cell growth and death. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For example, this compound can inhibit the activity of tyrosine kinase enzymes by binding to their active sites, preventing the phosphorylation of target proteins and disrupting signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used in the studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . The threshold for these adverse effects can vary depending on the species and strain of the animal model used, as well as the duration of exposure . It is important to carefully optimize the dosage of this compound in preclinical studies to balance its therapeutic efficacy with its potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways for this compound is its oxidation by cytochrome P450 enzymes in the liver . This oxidation process leads to the formation of reactive metabolites, which can further interact with cellular macromolecules and contribute to the biological effects of this compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion as well as active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments can be mediated by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or chemical modifications on this compound can direct its localization to the nucleus, where it can interact with transcription factors and modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence its effects on cellular metabolism and apoptosis .

Properties

IUPAC Name

6-ethenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBYYFRAAIRKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 6-bromo-1H-indazole (600 mg, 3.05 mmol) in toluene (18 ml) and 1,2-dimethoxyethane (6 ml) were added tributyl(vinyl)tin (1.33 ml, 4.57 mmol) and PdCl2(PPh3)2 (214 mg, 0.31 mmol). The reaction was purged with argon then heated at reflux for 3 h. Additional tributyl(vinyl)tin (0.66 ml, 2.28 mmol) and PdCl2(PPh3)2 (107 mg, 0.15 mmol) were added and heating was continued for 1 h. The same reaction was performed on an additional batch of 6-bromo-1H-indazole (200 mg, 1.02 mmol) and the two crude batches were combined. The reactions were diluted with ethyl acetate, washed with water and brine, dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 5% to 50% EtOAc/heptane to isolate 350 mg (60%) of 6-vinyl-1H-indazole as a yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.07 (s, 1H), 7.72 (d, J=8.3 Hz, 1H), 7.48 (s, 1H), 7.35 (d, J=8.3 Hz, 1H), 6.85 (dd, J=17.4, 11.0 Hz, 1H), 5.86 (d, J=17.4 Hz, 1H), 5.35 (d, J=11.0 Hz, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
214 mg
Type
catalyst
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
107 mg
Type
catalyst
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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